6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
Description
BenchChem offers high-quality 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-ethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-2-10-5-6-13-11(8-10)12(16(17)19)9-14(18-13)15-4-3-7-20-15/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCCQQVZWYJFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Reactivity Profile of Quinoline-4-Carbonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-4-carbonyl chloride is a highly versatile and reactive chemical intermediate, pivotal in the synthesis of a vast array of biologically active compounds and functional materials. Its importance is particularly pronounced in medicinal chemistry, where the quinoline scaffold is a well-established pharmacophore found in numerous approved drugs.[1][2] This guide provides a comprehensive exploration of the synthesis, stability, and characteristic reactivity of quinoline-4-carbonyl chlorides. We will delve into the mechanistic underpinnings of its reactions with a variety of nucleophiles, including nitrogen, oxygen, and carbon-based reagents. Furthermore, this document offers field-proven experimental protocols and discusses the causality behind procedural choices, aiming to equip researchers with the practical knowledge required for the effective utilization of this powerful synthetic building block in drug discovery and development.
Introduction: The Significance of the Quinoline-4-Carbonyl Moiety
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of drugs with activities spanning antimalarial, anticancer, antibacterial, and antiviral applications.[1][2][3][4] The ability to readily introduce diverse functionalities onto this scaffold is paramount for developing new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. Quinoline-4-carbonyl chloride serves as a key electrophilic precursor, enabling the facile introduction of amide, ester, and ketone functionalities at the C4-position. These functional groups are instrumental in modulating a molecule's physicochemical properties and its interactions with biological targets. For instance, the quinoline-4-carboxamide group is a central feature in several potent antimalarial candidates.[3][5] This guide will systematically dissect the chemical behavior of this reactive intermediate to provide a robust framework for its application in synthesis.
Synthesis and Stability of Quinoline-4-Carbonyl Chlorides
Synthesis from Quinoline-4-Carboxylic Acids
The most direct and common route to quinoline-4-carbonyl chloride is the chlorination of the corresponding quinoline-4-carboxylic acid. This transformation is typically achieved using standard chlorinating agents.
-
Thionyl Chloride (SOCl₂): This is the most frequently employed reagent for this conversion. The reaction is often performed by heating the carboxylic acid in neat thionyl chloride, or with SOCl₂ in an inert solvent like toluene or dichloromethane (DCM). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification by driving the reaction to completion and allowing for their easy removal.[6][7] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.[6]
-
Oxalyl Chloride ((COCl)₂): An alternative to thionyl chloride, oxalyl chloride also works efficiently, often under milder conditions. Similar to thionyl chloride, it produces only gaseous byproducts (CO, CO₂, HCl). It is also typically used with a catalytic amount of DMF in an inert solvent.
The choice between these reagents often depends on the scale of the reaction and the presence of other sensitive functional groups on the quinoline ring.
Experimental Protocol: Synthesis of Quinoline-4-Carbonyl Chloride
Objective: To prepare quinoline-4-carbonyl chloride from quinoline-4-carboxylic acid using thionyl chloride.
Materials:
-
Quinoline-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (5.0-10.0 eq, or as solvent)
-
N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Anhydrous Toluene (optional, as solvent)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (NaOH solution)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a fume hood, add quinoline-4-carboxylic acid to a dry round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Carefully add thionyl chloride to the flask. If using a solvent, add anhydrous toluene first, followed by the dropwise addition of thionyl chloride. Add a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Reaction times are typically in the range of 2-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is advisable to co-evaporate with an anhydrous solvent like toluene a few times to ensure all residual SOCl₂ is removed.
-
Product: The resulting solid or oil is the crude quinoline-4-carbonyl chloride, which is often used in the next step without further purification due to its reactivity.
Stability and Handling
Quinoline-4-carbonyl chlorides are highly reactive compounds and are particularly sensitive to moisture.
-
Hydrolysis: Exposure to water or atmospheric moisture will rapidly hydrolyze the acid chloride back to the corresponding carboxylic acid.[6] Therefore, all reactions and handling must be performed under anhydrous conditions (e.g., using dry glassware and inert atmosphere like nitrogen or argon).
-
Storage: For short-term use, the crude product can be kept under an inert atmosphere. For longer-term storage, it should be stored in a desiccator or a glovebox at low temperatures.
-
Thermal Stability: While generally stable at moderate temperatures used for their synthesis, prolonged heating or exposure to very high temperatures can lead to decomposition.
Reactivity Profile: Reactions with Nucleophiles
The reactivity of quinoline-4-carbonyl chloride is dominated by the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic acyl substitution.[8][9] The general mechanism involves the initial addition of a nucleophile to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.[9][10][11]
Diagram: General Mechanism of Nucleophilic Acyl Substitution
Caption: A generalized workflow for the two-step addition-elimination mechanism.
Reactions with N-Nucleophiles
The reaction with amines to form amides is arguably the most common and significant transformation of quinoline-4-carbonyl chlorides, widely used in the synthesis of pharmaceuticals.[5]
-
Primary and Secondary Amines: These react readily to form secondary and tertiary amides, respectively. The reaction is typically carried out in an inert aprotic solvent (e.g., DCM, THF, or DMF) at temperatures ranging from 0 °C to room temperature. A base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine, is required to neutralize the HCl generated during the reaction.[12] The use of a base is crucial as the HCl can protonate the starting amine, rendering it non-nucleophilic.
-
Anilines: Aromatic amines are generally less nucleophilic than aliphatic amines. Consequently, the reaction may require slightly elevated temperatures or the use of a catalyst like 4-dimethylaminopyridine (DMAP) to proceed at a reasonable rate.
-
Hydrazines: React to form hydrazides, which are valuable intermediates for the synthesis of other heterocyclic systems.
| Nucleophile Type | Typical Conditions | Product | Causality Behind Choices |
| Primary/Secondary Aliphatic Amines | Amine (1.1 eq), TEA (1.5 eq), DCM, 0 °C to RT | Secondary/Tertiary Amide | DCM is a good inert solvent. TEA is a non-nucleophilic base to scavenge HCl. 0 °C is used to control the initial exothermic reaction. |
| Anilines | Aniline (1.1 eq), Pyridine (solvent/base), 60 °C | Anilide | Pyridine acts as both a base and a solvent. Higher temperature is needed due to the lower nucleophilicity of anilines. |
| Hindered Amines | Amine (1.2 eq), DMAP (0.1 eq), DIPEA (2.0 eq), DCM, RT | Amide | DMAP acts as a nucleophilic catalyst. DIPEA is a bulky, non-nucleophilic base that avoids side reactions with the acid chloride. |
Reactions with O-Nucleophiles
-
Alcohols and Phenols: Quinoline-4-carbonyl chlorides react with alcohols and phenols to furnish the corresponding esters.[7][13] These reactions are often slower than amidation and may require heating or the use of a catalyst. Pyridine is commonly used as both a solvent and a base. For less reactive or sterically hindered alcohols, the addition of DMAP is highly effective. The causality here is that DMAP acts as a superior acyl transfer agent by forming a highly reactive N-acylpyridinium intermediate.
-
Water: As mentioned, water acts as a nucleophile, leading to hydrolysis. This is typically an undesired side reaction, and strict anhydrous conditions are necessary to prevent it.[6]
Reactions with C-Nucleophiles (Friedel-Crafts Acylation)
While the quinoline ring itself is deactivated towards electrophilic attack, particularly the pyridine ring, quinoline-4-carbonyl chloride can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic compounds.[14][15]
-
Mechanism: The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen and chloride, generating a highly electrophilic acylium ion (or a polarized complex).[16] This acylium ion is then attacked by the electron-rich aromatic ring.
-
Challenges: The nitrogen atom in the quinoline ring is basic and can coordinate with the Lewis acid catalyst.[14] This deactivates the catalyst and can complicate the reaction. Therefore, stoichiometric or even excess amounts of the Lewis acid are often required.[16] The reaction conditions must be carefully optimized to achieve good yields.
Diagram: Friedel-Crafts Acylation Workflow
Caption: Logical flow of the Lewis acid-catalyzed Friedel-Crafts acylation.
Applications in Drug Development
The synthetic accessibility of diverse derivatives from quinoline-4-carbonyl chloride has made it a cornerstone in the development of new therapeutic agents.
-
Antimalarials: The development of quinoline-4-carboxamides has led to the discovery of compounds with potent, multistage antimalarial activity, acting via novel mechanisms of action such as the inhibition of translation elongation factor 2 (PfEF2).[3][5]
-
Anticancer Agents: The 4-aminoquinoline scaffold, often accessed via derivatives of quinoline-4-carbonyl chloride, serves as a template for developing new cytotoxic agents against various cancer cell lines.[17]
-
Other Therapeutic Areas: The versatility of this intermediate has been leveraged in the synthesis of compounds with antibacterial, anti-inflammatory, and antihypertensive properties, highlighting its broad utility in medicinal chemistry.[18]
Conclusion
Quinoline-4-carbonyl chloride is a high-value synthetic intermediate characterized by its pronounced electrophilicity at the carbonyl carbon. Its reactivity is dominated by nucleophilic acyl substitution, providing efficient and direct access to a wide range of amides, esters, and ketones. A thorough understanding of its reactivity profile, coupled with careful control of reaction conditions, particularly the exclusion of moisture and the strategic use of bases and catalysts, is essential for its successful application. The continued exploration of the synthetic potential of quinoline-4-carbonyl chloride will undoubtedly continue to fuel innovation in drug discovery and materials science.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Duvelleroy, D., Perrio, C., Parisel, O., & Lasne, M. C. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794–3804. [Link]
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Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7860-7878. [Link]
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Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Retrieved from [Link]
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Hori, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
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Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4936. [Link]
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Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Pharmaceutica, 59(4), 461-471. [Link]
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Navigating the Chemistry of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a complex heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional nature, incorporating a quinoline core, a thiophene moiety, and a reactive acyl chloride group, necessitates a thorough understanding of its chemical properties and associated hazards for safe and effective handling. This guide provides an in-depth analysis of this compound, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights into its reactivity, safe handling protocols, and emergency procedures. By understanding the "why" behind the safety recommendations, researchers can foster a proactive safety culture and mitigate risks in the laboratory.
Chemical Identity and Physicochemical Properties
While a comprehensive, experimentally verified dataset for 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is not publicly available, its identity can be established through its structural components and available supplier information.
| Property | Value | Source |
| IUPAC Name | 6-ethyl-2-(thiophen-2-yl)quinoline-4-carbonyl chloride | AiFChem[1] |
| CAS Number | 1160257-14-6 | AiFChem[1] |
| Molecular Formula | C₁₆H₁₂ClNOS | AiFChem[1] |
| Molecular Weight | 301.80 g/mol | AiFChem[1] |
| Appearance | Inferred to be a solid at room temperature | Based on similar complex organic molecules |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, DMF) and reactive with protic solvents (e.g., water, alcohols). | Inferred from the reactivity of the acyl chloride functional group. |
Hazard Identification and Risk Assessment: A Functional Group Approach
The Quinoline Core: Systemic and Chronic Health Hazards
The quinoline scaffold is a known structural alert in toxicology.[2][3] Quinolines can exhibit a range of adverse health effects:
-
Toxicity: Quinoline itself is toxic if swallowed and harmful in contact with skin.[2][4]
-
Irritation: It is known to cause skin and serious eye irritation.[2][4][5]
-
Carcinogenicity and Mutagenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[2][3][4]
-
Organ-Specific Effects: High exposure can lead to headaches, nausea, dizziness, and potential liver damage.[5][6]
The Thiophene Moiety: A Generally Benign Contributor with Caveats
Thiophene itself is less hazardous than quinoline, primarily acting as an irritant. However, its presence in the molecule contributes to the overall lipophilicity, which may influence absorption and distribution in biological systems.
The Acyl Chloride: Acute Reactivity and Corrosivity
The acyl chloride functional group dictates the acute hazards of this compound. Acyl chlorides are highly reactive electrophiles that readily undergo hydrolysis.
-
Corrosivity: Contact with moisture, including humidity in the air or on skin and mucous membranes, will lead to the formation of hydrochloric acid (HCl), causing severe skin burns and eye damage.[7][8]
-
Inhalation Hazard: Inhalation of dust or vapors will cause severe irritation and corrosion to the respiratory tract.[7]
The following diagram illustrates the primary hazard contributions from each functional group:
Caption: Hazard contribution of functional groups.
Safe Handling and Engineering Controls
Given the highly reactive and potentially carcinogenic nature of this compound, stringent safety protocols are mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent all routes of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes to the eyes and face.[9] |
| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. |
| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas cartridge. | Essential when handling the solid outside of a certified chemical fume hood. |
Engineering Controls
-
Chemical Fume Hood: All manipulations of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Inert Atmosphere: Due to its reactivity with moisture, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to maintain the integrity of the compound and prevent the formation of HCl gas.[11]
-
Safety Shower and Eyewash Station: These must be readily accessible and in good working order.[9]
Experimental Protocols and Workflow
The following workflow outlines the critical steps for safely incorporating this reagent into a chemical synthesis.
Caption: Safe handling workflow for reactive acyl chlorides.
Reaction Quenching and Decontamination
The high reactivity of acyl chlorides necessitates a controlled quenching procedure to neutralize any unreacted material.
Quenching Protocol
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel in an ice bath to dissipate the heat that will be generated.
-
Slow Addition of a Nucleophile: Slowly add a suitable nucleophile to the reaction mixture with vigorous stirring. Common quenching agents include:
-
Alcohols (e.g., isopropanol, methanol): Reacts to form a less reactive ester.[10]
-
Aqueous Base (e.g., saturated sodium bicarbonate): Neutralizes the acyl chloride and any HCl byproduct. This can be highly exothermic and should be done with extreme caution.
-
-
Monitor for Gas Evolution: Be aware of the potential for vigorous gas evolution (HCl) during quenching. Ensure adequate ventilation in the fume hood.
Decontamination of Glassware and Spills
-
Glassware: Contaminated glassware should be rinsed with an appropriate solvent (e.g., acetone) in the fume hood, and the rinsate collected as hazardous waste. The glassware can then be carefully immersed in a dilute aqueous base solution to neutralize any residual acyl chloride.
-
Spills: In the event of a small spill within the fume hood, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully transfer the absorbent material to a designated waste container. The area should then be decontaminated with a basic solution.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Storage and Disposal
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong oxidizing agents, bases, and protic solvents.[6][8]
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for hazardous chemical waste. All waste should be clearly labeled.
Conclusion
6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a valuable research chemical whose utility is matched by its potential hazards. A thorough understanding of the risks posed by the acyl chloride and quinoline functionalities is paramount for its safe handling. By adhering to the principles of proactive risk assessment, stringent engineering controls, appropriate personal protective equipment, and well-defined experimental protocols, researchers can confidently and safely explore the synthetic potential of this and other similarly reactive compounds.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 625807, 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid. Retrieved from [Link]
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- Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionaliz
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- Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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Methodological & Application
Application Notes and Protocols for 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride in Medicinal Chemistry
Introduction: A Scaffold of Therapeutic Promise
6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride stands as a versatile scaffold for the development of novel therapeutic agents. Its core structure, a quinoline ring system, is a privileged motif in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including anticancer and antimalarial properties[1][2]. The incorporation of a 2-thienyl group serves as a bioisosteric replacement for a phenyl ring, a common strategy to modulate physicochemical properties and potentially enhance biological activity[3]. The ethyl group at the 6-position can further influence the molecule's lipophilicity and interaction with biological targets. The highly reactive carbonyl chloride at the 4-position provides a convenient handle for the synthesis of a diverse library of carboxamide derivatives, making this compound an excellent starting point for structure-activity relationship (SAR) studies in drug discovery.
This guide provides detailed protocols for the synthesis of the precursor carboxylic acid, its conversion to the title acyl chloride, and the subsequent generation of an amide library. Furthermore, it outlines specific applications of the resulting derivatives in anticancer and antimalarial research, complete with mechanistic insights and detailed protocols for their biological evaluation.
Synthesis and Derivatization: Building a Chemical Library
The journey from readily available starting materials to a diverse library of 6-Ethyl-2-(2-thienyl)quinoline-4-carboxamides involves a three-step process. The foundational quinoline-4-carboxylic acid is constructed via the classic Pfitzinger reaction, followed by activation to the acyl chloride, and finally, coupling with a variety of amines.
Protocol 1: Synthesis of 6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid
The Pfitzinger reaction provides a robust method for the synthesis of quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group under basic conditions[3][4].
Reaction Scheme:
Materials:
-
6-Ethylisatin
-
1-(Thiophen-2-yl)ethan-1-one
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3 equivalents) in absolute ethanol.
-
To the stirred solution, add 6-ethylisatin (1 equivalent).
-
Slowly add 1-(thiophen-2-yl)ethan-1-one (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the mixture to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water, and dry under vacuum to yield the crude 6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
The carboxylic acid is activated to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride[5].
Reaction Scheme:
Materials:
-
6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid (1 equivalent).
-
Suspend the acid in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is typically used in the next step without further purification.
Protocol 3: Synthesis of a 6-Ethyl-2-(2-thienyl)quinoline-4-carboxamide Library
The acyl chloride is a versatile intermediate for the synthesis of a wide range of amides by reacting it with various primary and secondary amines.
Reaction Scheme:
Materials:
-
6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, alkylamines, morpholine, piperidine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired amine (1.1 equivalents) and the non-nucleophilic base (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization.
Caption: Synthetic workflow for the generation of a quinoline-4-carboxamide library.
Application Note 1: Anticancer Drug Discovery
Rationale: The quinoline scaffold is a cornerstone in the development of anticancer agents[6][7][8][9]. Derivatives of quinoline-4-carboxamide have demonstrated potent cytotoxic activity against a range of cancer cell lines. The mechanism of action for some quinoline derivatives involves the induction of apoptosis and autophagy through the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway[10][11][12]. Inhibition of this pathway can lead to the de-repression of autophagy and the activation of apoptotic cascades, ultimately resulting in cancer cell death.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and inhibiting apoptosis. Quinoline derivatives can interfere with this pathway at various nodes. By inhibiting Akt or mTOR, these compounds can trigger a cascade of events that lead to the induction of autophagy, a cellular self-degradation process, and apoptosis, or programmed cell death.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[13][14][15].
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Representative Data:
| Compound Class | Cancer Cell Line | Representative IC₅₀ (µM) |
| Quinoline-4-carboxamide | PC-3 (Prostate) | 0.018 |
| Thiazolyl-indole-carboxamide | MCF-7 (Breast) | 5.04 - 18.67 |
| N-substituted 1H-indole-2-carboxamides | HCT-119 (Colon) | Varies |
Note: The IC₅₀ values presented are for structurally related compounds and serve as a general guide. The actual potency of derivatives of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride must be determined experimentally.[3][5]
Application Note 2: Antimalarial Drug Discovery
Rationale: Quinoline-based compounds, such as chloroquine and mefloquine, have been mainstays in the treatment of malaria for decades[1][16][17][18]. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarials with novel mechanisms of action. Quinoline-4-carboxamides have emerged as a promising class of antimalarial agents with activity against multiple life-cycle stages of the parasite[19][20][21][22].
Mechanism of Action: Inhibition of Plasmodium falciparum Translation Elongation Factor 2 (PfEF2)
A key mechanism of action for some novel quinoline-4-carboxamides is the inhibition of protein synthesis in the malaria parasite by targeting the translation elongation factor 2 (PfEF2)[19][21][22]. PfEF2 is essential for the translocation of the ribosome along the mRNA during protein synthesis. By binding to PfEF2, these compounds stall the ribosome, leading to a cessation of protein production and ultimately, parasite death. This target is distinct from those of many existing antimalarial drugs, making it a valuable approach to combat drug resistance.
Caption: Inhibition of protein synthesis in P. falciparum via PfEF2 targeting.
Protocol 5: In Vitro Antiplasmodial Activity Assay using SYBR Green I
The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs[23][24][25][26][27]. The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum
-
Human O⁺ erythrocytes
-
Complete parasite medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (containing saponin, Triton X-100, EDTA, and Tris buffer)
-
SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Assay Setup: Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete medium.
-
Compound Plating: Add serial dilutions of the test compounds to the wells of a 96-well plate. Include wells with known antimalarial drugs (e.g., chloroquine, artemisinin) as positive controls and wells with DMSO as a vehicle control.
-
Parasite Addition: Add the parasite culture to each well.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Cell Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubation: Incubate the plates in the dark at room temperature for at least 1 hour.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Calculate the percentage of parasite growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Representative Data:
| Compound Class | P. falciparum Strain | Representative IC₅₀ (µM) |
| Quinoline-triazole hybrid | Drug-sensitive | 21.89 |
| Dioxoisoindoline-quinoline conjugate | Chloroquine-resistant (W2) | 0.097 |
| Quinoline-4-carboxamide | Drug-sensitive | 0.15 nM |
Note: The IC₅₀ values presented are for structurally related compounds and serve as a general guide. The actual potency of derivatives of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride must be determined experimentally.[1][16][17]
References
-
Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Makara Journal of Science. Retrieved from [Link]
-
Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and its Derivatives. (2022). Journal Marocain de Chimie Hétérocyclique. Retrieved from [Link]
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Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of 2-[2-(2-aminophenyl)ethyl]-6- R -quinnoline-4-carboxylic acids from 2-[2-(2-nitrophenyl)ethenyl]. (2010). Russian Journal of Organic Chemistry. Retrieved from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Schematic diagram of the PI3K/AKT/mTOR and autophagy signal pathway. (n.d.). ResearchGate. Retrieved from [Link]
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In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. (2019). Journal of Parasitology Research. Retrieved from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2021). Journal of the Indian Chemical Society. Retrieved from [Link]
-
A novel multiple-stage antimalarial agent that inhibits protein synthesis. (2015). Nature. Retrieved from [Link]
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Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. Retrieved from [Link]
-
The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter. (2020). Journal of Thoracic Disease. Retrieved from [Link]
-
Selected quinoline derivatives with anti-malarial activity. (n.d.). ResearchGate. Retrieved from [Link]
-
P.falciparum drug sensitivity assay using SYBR® Green I V1.0. (n.d.). Clinical Module. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Checkpoint lab/protocols. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). Molecules. Retrieved from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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A novel multiple-stage antimalarial agent that inhibits protein synthesis. (2015). Medicines for Malaria Venture. Retrieved from [Link]
-
Differential effects of translation inhibitors on Plasmodium berghei liver stage parasites. (2024). Life Science Alliance. Retrieved from [Link]
-
Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells. (2022). Molecules. Retrieved from [Link]
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. (2024). Scientific Reports. Retrieved from [Link]
-
What are PfeEF2 inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Review on recent development of quinoline for anticancer activities. (2021). Journal of Receptors and Signal Transduction. Retrieved from [Link]
-
The mTOR–Autophagy Axis and the Control of Metabolism. (2021). Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. (2014). Malaria Journal. Retrieved from [Link]
-
A novel multiple-stage antimalarial agent that inhibits protein synthesis. (2015). ResearchGate. Retrieved from [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2017). ResearchGate. Retrieved from [Link]
-
Antiplasmodial activity of natural products. (n.d.). Gupea. Retrieved from [Link]
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2019). Molecules. Retrieved from [Link]
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Application Notes and Protocols: Thienyl-Quinolines as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Kinase-Targeted Therapeutics
Protein kinases are fundamental regulators of cellular signaling, governing processes such as growth, proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets. The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[3] This guide focuses on a promising subclass: thienyl-quinolines . The strategic incorporation of a thienyl (thiophene) ring onto the quinoline core has led to the development of potent and selective inhibitors against key oncogenic kinases, including Src family kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]
This document provides a comprehensive overview of the rationale, synthesis, and evaluation of thienyl-quinolines as kinase inhibitors, complete with detailed experimental protocols to empower researchers in this dynamic field.
The Thienyl-Quinoline Scaffold: Rationale, Synthesis, and Structure-Activity Relationship (SAR)
The design of thienyl-quinoline inhibitors is a prime example of strategic molecular hybridization. The quinoline core provides a robust anchor within the ATP-binding pocket of kinases, while the appended thienyl ring offers a versatile point for modification to enhance potency and modulate physicochemical properties.
Design Rationale: The 4-anilino-3-quinolinecarbonitrile core has been established as a potent inhibitor scaffold for kinases like Src.[6][7] The addition of a heterocyclic ring, such as thiophene, at the C-7 position allows for the introduction of various substituents. Studies have shown that adding water-solubilizing groups to the thiophene ring can lead to potent inhibition of Src kinase activity.[4] This modularity is key to optimizing the structure-activity relationship (SAR), balancing enzymatic inhibition with cellular activity and pharmacokinetic properties.[3][7]
Protocol 1.1: Representative Synthesis of a 4-Anilino-7-thienyl-3-quinolinecarbonitrile
This protocol outlines a general, multi-step synthesis adapted from established methodologies, such as those involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).[8]
Workflow Overview:
Caption: Synthetic workflow for a thienyl-quinoline inhibitor.
Materials:
-
4-Chloro-7-iodoquinoline-3-carbonitrile
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (solvent)
-
Substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline)
-
Isopropanol (solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Suzuki Coupling (Thienyl Moiety Introduction): a. To a round-bottom flask, add 4-chloro-7-iodoquinoline-3-carbonitrile (1 eq.), thiophene-2-boronic acid (1.2 eq.), and sodium carbonate (3 eq.). b. Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes. c. Add degassed 1,4-dioxane and water (e.g., 4:1 ratio). d. Add the catalyst system: Palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.). e. Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). f. Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield 4-chloro-7-(thiophen-2-yl)quinoline-3-carbonitrile.
-
Nucleophilic Aromatic Substitution (Aniline Moiety Introduction): a. In a separate flask, dissolve the intermediate from step 1h (1 eq.) and the desired substituted aniline (1.1 eq.) in isopropanol. b. Heat the mixture to reflux (e.g., 80-85 °C) for 6-18 hours. Monitor the reaction progress by TLC or LC-MS. c. Upon completion, cool the reaction mixture. The product may precipitate out. If so, collect the solid by filtration. d. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization. e. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: Targeting Key Signaling Pathways
Thienyl-quinolines, like most kinase inhibitors, function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signal transduction cascade.
Key Kinase Targets:
-
Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, and angiogenesis.[1][6] Its overexpression or constitutive activation is linked to tumor malignancy.[6][9] Thienyl-quinolines have demonstrated potent, low-nanomolar inhibition of Src kinase.[4]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][10] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.
Signaling Pathway Visualization:
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- 4. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride: A Covalent Chemical Probe for Target Discovery
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Quinoline-Based Covalent Probe
The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride belongs to this versatile class of molecules. Its defining feature is the highly reactive carbonyl chloride group at the 4-position of the quinoline ring. This functional group designates the molecule as a potential covalent chemical probe, capable of forming stable, irreversible bonds with nucleophilic residues on proteins.[4]
Chemical probes are essential tools for elucidating the biological functions of proteins and validating new drug targets.[5] Covalent probes, in particular, offer distinct advantages for target identification and validation due to the stability of the probe-protein complex, which facilitates downstream analysis.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to characterize and utilize 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride as a novel chemical probe for discovering and validating its protein targets.
The protocols outlined herein are designed to be self-validating, emphasizing the importance of rigorous experimental design and the inclusion of appropriate controls. By following these guidelines, researchers can confidently explore the biological landscape targeted by this promising quinoline derivative.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective application. Below is a summary of the key properties of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride.
| Property | Value | Source |
| CAS Number | 1160257-14-6 | AiFChem |
| Molecular Formula | C₁₆H₁₂ClNOS | AiFChem |
| Molecular Weight | 301.80 g/mol | AiFChem |
| IUPAC Name | 6-ethyl-2-(thiophen-2-yl)quinoline-4-carbonyl chloride | AiFChem |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | General Knowledge |
| Reactivity | The carbonyl chloride is a reactive electrophile that will react with nucleophiles. It is sensitive to moisture and protic solvents. | General Knowledge |
Proposed Mechanism of Action: Covalent Modification of Nucleophilic Residues
The primary mechanism of action for 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride as a chemical probe is its function as an acylating agent.[4] The electrophilic carbonyl chloride will readily react with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine, the amine group of lysine, or the hydroxyl group of serine and threonine, forming a stable covalent bond. This irreversible interaction allows for the specific and permanent labeling of target proteins.
Caption: Workflow for in vitro target engagement.
Protocol 3: Cellular Target Engagement and Phenotypic Assays
Objective: To determine if the probe can engage its target(s) in a cellular context and elicit a biological response.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
-
Reagents for a relevant phenotypic assay (e.g., cell viability assay, cytokine secretion assay)
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the probe for a defined period (e.g., 24, 48, 72 hours). Include a DMSO control.
-
-
Phenotypic Analysis:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.
-
Based on the known activities of quinoline derivatives, other relevant assays could include measuring the inhibition of cell proliferation or migration, or assessing the modulation of specific signaling pathways (e.g., EGFR signaling). [8][9]3. Cellular Target Engagement:
-
After treating cells with the probe, harvest the cells and prepare lysates.
-
Analyze the lysates by SDS-PAGE and Western blotting for a suspected target to confirm engagement in the cellular environment.
-
Protocol 4: Target Identification using Chemical Proteomics
Objective: To identify the protein targets of the probe on a proteome-wide scale. [10] Materials:
-
A version of the probe functionalized with a biotin or alkyne tag.
-
Cell lysate
-
Streptavidin beads (for biotin-tagged probes) or azide-functionalized beads and click chemistry reagents (for alkyne-tagged probes)
-
Mass spectrometry facility
Procedure:
-
Probe Synthesis: Synthesize a version of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride that includes a linker and a tag (biotin or alkyne) for affinity purification.
-
Proteome Labeling: Incubate the tagged probe with cell lysate. Include a competition experiment where the lysate is pre-incubated with an excess of the untagged probe to identify specific binders.
-
Affinity Purification:
-
For biotin-tagged probes: Use streptavidin beads to pull down the probe-protein complexes.
-
For alkyne-tagged probes: Perform a click reaction with an azide-biotin tag, followed by streptavidin pulldown.
-
-
On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Digest the captured proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the tagged probe sample with those from the competition control and a no-probe control. Proteins that are significantly enriched in the tagged probe sample and depleted in the competition sample are considered high-confidence targets.
Caption: Chemical proteomics workflow for target identification.
Data Interpretation and Troubleshooting
-
High Background in Pulldown Experiments: This may be due to non-specific binding of proteins to the beads or the probe. Increase the number and stringency of washes. The inclusion of a mild detergent (e.g., 0.1% SDS) in the wash buffers can be beneficial.
-
No Phenotypic Effect: The probe may not be cell-permeable, or the target may not be essential for the phenotype being measured. Assess cell permeability using techniques like fluorescence microscopy if a fluorescent version of the probe is available. [11]* Multiple Potential Targets: It is common for chemical probes to have multiple targets. [5]Target validation experiments, such as genetic knockdown or knockout of the identified targets, are crucial to confirm which target is responsible for the observed phenotype.
Conclusion and Future Directions
6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a promising candidate for development as a covalent chemical probe. Its reactive carbonyl chloride group, coupled with the biologically active quinoline scaffold, provides a strong foundation for exploring novel protein targets and biological pathways. The protocols detailed in this guide offer a systematic approach to characterizing this probe and identifying its cellular targets. Successful application of these methods will not only illuminate the mechanism of action of this specific compound but also has the potential to uncover new targets for therapeutic intervention. Further derivatization of the quinoline core could lead to the development of more potent and selective probes, expanding the chemical biology toolbox for drug discovery.
References
-
Al-As'ad, R. M., et al. (2025). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. [Link]
-
Amerigo Scientific. 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride. [Link]
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
-
Barańska, M., et al. (2017). Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Current Medicinal Chemistry, 24(33), 3664–3688. [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 11(54), 34229–34244. [Link]
-
Hartung, I. V., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(21), 12373–12395. [Link]
-
Chemical Probes Portal. Covalent Inhibitor Criteria. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Organic & Inorganic Chemistry, 2(3). [Link]
-
Kumar, S., et al. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Trend in Scientific Research and Development, 4(5), 1238-1242. [Link]
-
Reddy, T. R., et al. (2018). “One‐step” synthesis of designed quinoline probes. ChemistrySelect, 3(42), 11847-11850. [Link]
-
Wang, Z., et al. (2022). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 2(1), 4-22. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]
-
Zhang, X., et al. (2022). Application of PROTACs in target identification and validation. Signal Transduction and Targeted Therapy, 7(1), 1-3. [Link]
-
ResearchGate. (2015). Biological Activities of Quinoline Derivatives. [Link]
-
Hussein, M. S. (2021). Synthesis new derivatives of quinoline and study the biological activity for some of them. Kudos. [Link]
-
Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets. [Link]
-
Fujimoto, H., et al. (2012). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Accounts of Chemical Research, 45(4), 575–585. [Link]
-
Parker, C. G., & Cravatt, B. F. (2015). Reactive chemistry for covalent probe and therapeutic development. Annual review of pharmacology and toxicology, 55, 369–391. [Link]
-
MtoZ Biolabs. Target Identification Services. [Link]
-
Target 2035. (2021). Covalent ligand discovery for chemical probes to challenging targets. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Kumar, A., et al. (2019). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC Advances, 9(4), 2095–2108. [Link]
-
Technical Disclosure Commons. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). [Link]
-
Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(21), 3847. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride | 1160257-18-0 | Benchchem [benchchem.com]
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- 11. crimsonpublishers.com [crimsonpublishers.com]
Application Notes & Protocols: A Step-by-Step Guide for Coupling Reactions Involving Acyl Chlorides
Abstract
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as powerful electrophilic partners in a multitude of coupling reactions. Their heightened reactivity, stemming from the electron-withdrawing nature of the chlorine atom, makes them indispensable building blocks in organic synthesis, particularly in the construction of ketones, esters, amides, and complex molecular scaffolds. This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step framework for performing various coupling reactions involving acyl chlorides. We will delve into the mechanistic underpinnings of these transformations, from classic nucleophilic acyl substitutions to modern palladium-catalyzed cross-coupling reactions, offering field-proven insights and robust protocols to ensure experimental success.
The Foundational Chemistry of Acyl Chlorides
The utility of acyl chlorides in coupling reactions is fundamentally tied to the electronic properties of the acyl chloride group (-COCl). The carbon atom of the carbonyl group is highly electrophilic, being bonded to two electron-withdrawing atoms: oxygen and chlorine. This makes it an excellent target for nucleophilic attack.
Reactions of acyl chlorides can be broadly categorized into two main pathways:
-
Nucleophilic Acyl Substitution: This is a two-stage addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, followed by the expulsion of the chloride leaving group.[1][2] This pathway is characteristic of reactions with heteroatom nucleophiles like amines and alcohols.
-
Palladium-Catalyzed Cross-Coupling: In these reactions, a palladium catalyst facilitates the coupling of the acyl group with an organometallic reagent. The general cycle involves oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the organometallic partner and reductive elimination to yield the ketone product and regenerate the catalyst.[3][4]
Below is a generalized workflow for employing acyl chlorides in synthesis.
Caption: General workflow from carboxylic acid to coupled product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] Acyl chlorides are excellent electrophiles for these transformations, readily undergoing oxidative addition to Pd(0) catalysts.[3]
Caption: General catalytic cycle for palladium-catalyzed acyl cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron reagent (typically a boronic acid) with an organic halide.[7] The acylative variant provides a powerful route to synthesize ketones.[5][6][7] Key advantages include the wide availability and stability of boronic acids and the generally mild reaction conditions.[5][6]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄) are common. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[7]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8][9]
-
Solvent: Anhydrous solvents like toluene or THF are often used, as the presence of water can be detrimental to standard Suzuki couplings, though some protocols have been developed for aqueous media.[7][8]
Protocol: Synthesis of an Aryl Ketone via Acyl Suzuki Coupling
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the arylboronic acid (1.2 equivalents), base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, ~0.1 M concentration relative to the limiting reagent) via syringe.
-
Reagent Addition: Stir the mixture at room temperature for 15-30 minutes. Then, add the acyl chloride (1.0 equivalent) dropwise as a solution in the same anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene | 110 | 85-95 | [7] |
| 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (2) | K₂CO₃ | Dioxane | 90 | 92 | [9] |
| Thiophene-2-boronic acid | Pd/C (3) | K₂CO₃ | Toluene | 60 | 88 | [7] |
Stille Coupling
The Stille coupling utilizes organostannane reagents (R-SnBu₃) as the nucleophilic partner.[3][10] A significant advantage of this method is the tolerance of a wide variety of functional groups.[3][11] However, a major drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes bearing bulky, electron-rich phosphine ligands are highly effective. For instance, bis(di-tert-butylchlorophosphine)palladium(II) dichloride has shown excellent chemoselectivity for coupling acyl chlorides even in the presence of aryl bromides or chlorides.[3][11]
-
Solvent: Aprotic polar solvents like acetonitrile or THF are commonly employed.[3]
-
Additives: In some cases, copper(I) salts can be used as co-catalysts to accelerate the transmetalation step.
Protocol: Synthesis of an Alkenyl Ketone via Acyl Stille Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a flask with the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%).
-
Reagent Addition: Add a solution of the acyl chloride (1.0 equivalent) in anhydrous THF, followed by the organostannane reagent (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin fluoride salts.
-
Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, specifically for synthesizing ynones (α,β-alkynyl ketones) by coupling a terminal alkyne with an acyl chloride.[4] This reaction is typically co-catalyzed by palladium and copper salts.[4]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) source, often generated in situ from Pd(II) precatalysts like PdCl₂(PPh₃)₂, initiates the cycle by oxidative addition to the acyl chloride.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium complex.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the HCl generated during the reaction.
Protocol: Synthesis of an Ynone via Acyl Sonogashira Coupling
-
Reaction Setup: To a flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 1 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF and the amine base (e.g., Et₃N, 2.5 equivalents). Stir to dissolve. Add the terminal alkyne (1.2 equivalents).
-
Acyl Chloride Addition: Add the acyl chloride (1.0 equivalent) dropwise to the stirring solution at 0 °C or room temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter to remove the amine hydrohalide salt. Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product via flash chromatography.
Nucleophilic Acyl Substitution Reactions
These reactions are fundamental in organic chemistry and proceed via a well-established addition-elimination mechanism.[1][2] The high reactivity of acyl chlorides allows these transformations to occur rapidly, often at room temperature.[12][13]
Caption: Mechanism of nucleophilic acyl substitution.
Amide Formation (Amidation)
The reaction of an acyl chloride with ammonia or a primary/secondary amine is a highly efficient method for synthesizing primary, secondary, or tertiary amides, respectively.[12][14]
Causality Behind Experimental Choices:
-
Stoichiometry: Two equivalents of the amine are typically required. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.[1]
-
External Base: Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl.[13][15]
-
Solvent: Aprotic solvents such as dichloromethane (DCM), THF, or acetonitrile are suitable.[13][15]
-
Temperature: The reaction is often exothermic and may require cooling (e.g., an ice bath) during the addition of the acyl chloride to control the reaction rate and prevent side reactions.[15]
Protocol: Synthesis of N-benzylbenzamide
-
Reaction Setup: Dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in DCM in a flask equipped with a magnetic stirrer and placed in an ice bath (0 °C).
-
Reagent Addition: Add a solution of benzoyl chloride (1.0 equivalent) in DCM dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting solid amide can often be purified by recrystallization.
Ester Formation (Esterification)
Acyl chlorides react readily with alcohols to form esters.[16] This reaction is often faster and more efficient than Fischer esterification from the corresponding carboxylic acid.
Causality Behind Experimental Choices:
-
Base: A weak, non-nucleophilic base such as pyridine or triethylamine is typically added. The base serves two purposes: it neutralizes the HCl byproduct and can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[12]
-
Solvent: An aprotic solvent like DCM or THF is used to prevent hydrolysis of the acyl chloride.
-
Conditions: The reaction is usually rapid and can be performed at room temperature.[16]
Protocol: Synthesis of Ethyl Benzoate
-
Reaction Setup: In a flask under a dry atmosphere, combine ethanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether.
-
Reagent Addition: Cool the solution to 0 °C and add benzoyl chloride (1.0 equivalent) dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Dilute the mixture with diethyl ether. Wash sequentially with water, 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The ester can be further purified by distillation if necessary.
Troubleshooting and Final Considerations
-
Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid.[12] All glassware must be oven-dried, and anhydrous solvents and reagents should be used under an inert atmosphere.
-
Side Reactions: In palladium-catalyzed couplings, side reactions such as homocoupling of the organometallic reagent can occur. Optimizing the reaction temperature, catalyst, and ligand can minimize these pathways. For Suzuki couplings, competitive decarbonylative coupling can sometimes be observed, leading to biaryl products instead of ketones.[17]
-
Purity of Acyl Chloride: The starting acyl chloride should be pure. It is often prepared fresh from the carboxylic acid using thionyl chloride or oxalyl chloride and used directly or purified by distillation.[13]
By understanding the underlying principles and following these detailed protocols, researchers can effectively leverage the reactivity of acyl chlorides to achieve their synthetic goals in a reliable and efficient manner.
References
-
Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604. [Link]
-
Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]
-
Valente, C., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(1), 53. [Link]
-
Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Organic Chemistry Portal. [Link]
-
Clark, J. (2015). Reaction between acyl chlorides and amines. Chemguide. [Link]
-
Cravotto, G., et al. (2018). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 23(7), 1733. [Link]
-
Korotvitskaya, L., et al. (2020). Decarbonylative Suzuki–Miyaura Cross-Coupling of Aroyl Chlorides. Organic Letters, 22(17), 6944–6949. [Link]
-
LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Arcadi, A., & Chiarini, M. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 20(12), 1294-1322. [Link]
-
Chemistry Steps. Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Osbourn, J. (2021). Addition of an Organocuprate to an Acid Chloride. YouTube. [Link]
-
Degennaro, L., et al. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 27(19), 6667. [Link]
-
Organic Chemistry Data. Amine to Amide (via Acid Chloride). [Link]
-
Tokuyama, H., et al. (1997). Lewis Acid-Promoted Coupling Reactions of Acid Chlorides with Organoaluminum and Organozinc Reagents. The Journal of Organic Chemistry, 62(23), 8044–8048. [Link]
-
Ly, T., et al. (2017). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Chemical Science, 8(3), 2008–2013. [Link]
-
LibreTexts. (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
-
LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
-
ChemistNATE. (2022). Acid Chloride Reactions (General Mechanism). YouTube. [Link]
-
Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2316–2321. [Link]
-
Ly, T., et al. (2017). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. National Institutes of Health. [Link]
-
Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. [Link]
-
Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1794–1800. [Link]
-
ChemistryStudent. Acyl Chlorides (A-Level). [Link]
-
Liu, C., et al. (2020). Acylative Suzuki-Miyaura cross-coupling reaction of acyl chlorides with arylboronic acids catalyzed by Pd-PEPPSI-NHC complexes. ResearchGate. [Link]
-
ResearchGate. (2012). Coupling reaction with acid chlorides. [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
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Troubleshooting & Optimization
How to prevent hydrolysis of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support portal for 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists. We understand the critical importance of maintaining the integrity of this highly reactive intermediate. Its susceptibility to hydrolysis is a primary challenge that can impact yield, purity, and overall project timelines. This document provides in-depth troubleshooting advice, preventative protocols, and the fundamental chemical principles behind our recommendations.
Section 1: Understanding the Enemy: The "Why" of Hydrolysis
FAQ: Why is my 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride so reactive with water?
Answer: The high reactivity of this compound, like all acyl chlorides, stems from the fundamental principles of electronic effects within the carbonyl group.[1][2] The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.
-
Inductive Effect: Both oxygen and chlorine atoms strongly pull electron density away from the central carbonyl carbon. This withdrawal creates a significant partial positive charge (δ+) on the carbon, making it an extremely attractive target for nucleophiles.[3]
-
Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group. Once a nucleophile attacks the carbonyl carbon, the resulting tetrahedral intermediate can readily collapse, ejecting the stable chloride ion to form a new, more stable product.[4]
Water (H₂O), although a weak nucleophile, is more than sufficient to initiate this reaction, leading to rapid hydrolysis.[2][5] The process is not only rapid but also autocatalytic, as the hydrogen chloride (HCl) gas produced can further catalyze the breakdown of remaining acyl chloride.
Here is the mechanistic pathway for this degradation:
Section 2: Proactive Prevention: Best Practices for Handling and Storage
FAQ: What are the ideal storage conditions for 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride?
Answer: Strict exclusion of atmospheric moisture is paramount.
-
Primary Container: The ideal container is a glass bottle with a PTFE-lined cap, such as a Sure/Seal™ bottle, which allows for the removal of material via syringe under an inert atmosphere.[6]
-
Inert Atmosphere: Always store the container under a dry, inert atmosphere (e.g., Nitrogen or Argon). If you open the container, be sure to flush the headspace with inert gas before re-sealing.
-
Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., Drierite® or silica gel). For added protection, this desiccator can be placed in a freezer to slow down any potential degradation pathways, but ensure the container is allowed to warm fully to room temperature before opening to prevent condensation.[7]
-
Laboratory Practice: When not in a glovebox, only open the container long enough to dispense the required amount. Consider aliquoting a larger batch into smaller, single-use vials to minimize repeated exposure of the main stock to the atmosphere.[8]
FAQ: Which solvents are recommended for reactions, and which should be strictly avoided?
Answer: The choice of solvent is critical. Only anhydrous, aprotic solvents should be used. Protic solvents (those with O-H or N-H bonds) will react with the acyl chloride.
| Recommended Solvents | Properties & Rationale | Common Drying Method |
| Dichloromethane (DCM) | Aprotic, good solvating power for many organics. | Distillation from CaH₂. |
| Tetrahydrofuran (THF) | Aprotic ether, often used for reactions with organometallics. | Distillation from Na/benzophenone. |
| Toluene | Aprotic hydrocarbon, useful for higher temperature reactions. | Distillation from Na/benzophenone. |
| Acetonitrile (MeCN) | Polar aprotic, useful but must be rigorously dried. | Distillation from CaH₂. |
Solvents to AVOID:
-
Water (H₂O)
-
Alcohols (Methanol, Ethanol, etc.)
-
Primary and Secondary Amines (unless they are the intended reagent)
-
Formic Acid, Acetic Acid
Section 3: Troubleshooting in Action
FAQ: How can I confirm that hydrolysis has occurred in my starting material or reaction?
Answer: Several analytical techniques can quickly diagnose hydrolysis. The key is to look for the appearance of the corresponding carboxylic acid, 6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid.
-
Thin-Layer Chromatography (TLC): This is the fastest method. The hydrolyzed carboxylic acid is significantly more polar than the acyl chloride. It will typically have a much lower Rf value and may "streak" up the plate.[9] Co-spotting your sample with a known standard of the carboxylic acid (if available) provides definitive proof.
-
Infrared (IR) Spectroscopy: Take an IR spectrum of a sample. The acyl chloride will have a characteristic C=O stretch around 1780-1800 cm⁻¹. The hydrolyzed product will show a broader C=O stretch around 1700-1725 cm⁻¹ and, most diagnostically, a very broad O-H stretch from ~2500-3300 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): The carboxylic acid will have a different retention time than the acyl chloride. An even better method involves derivatizing a small aliquot of the reaction mixture.[10] For example, quenching a sample in anhydrous methanol will convert the remaining acyl chloride to the stable methyl ester, which can be easily separated from the carboxylic acid by HPLC.[10]
-
Qualitative Test: A simple, albeit crude, test is to carefully add a drop of a concentrated solution of your compound into water. The rapid formation of white misty fumes (HCl gas) is a strong indicator of an active acyl chloride.[11]
Section 4: The Experimental Workflow: A Protocol for Success
This protocol outlines a generic amidation reaction, with critical steps highlighted to prevent hydrolysis.
Detailed Protocol Steps:
-
Glassware Preparation: All glassware (flasks, stir bars, syringes, needles) must be rigorously dried, either in a glassware oven overnight (>120 °C) or by flame-drying under high vacuum. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation:
-
Dissolve your nucleophile (e.g., the amine or alcohol) and a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine or pyridine) in the chosen anhydrous solvent.[1][12] The base is crucial for scavenging the HCl generated during the reaction.
-
In a separate, dry, inerted flask, dissolve the 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride in the anhydrous solvent.
-
-
Reaction Execution:
-
Cool the solution of the nucleophile and base to 0 °C in an ice-water bath. This helps control the exotherm of the reaction.
-
Using a dry syringe, add the acyl chloride solution to the cooled, stirring nucleophile solution dropwise over 10-30 minutes. A rapid addition can lead to localized heating and potential side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.
-
-
Workup: Once the reaction is complete, proceed with your standard aqueous workup protocol. The acyl chloride is no longer present, so the risk of hydrolysis is eliminated.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
- Kashaev, A. G., et al. (2010). Synthesis of 2-[2-(2-Aminophenyl)ethyl]-6-R-quinnoline-4-carboxylic Acids from 2-[2-(2-Nitrophenyl)ethenyl]-6-R- quinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry.
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ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. Retrieved from [Link]
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Molecules. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Retrieved from [Link]
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Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]
-
Journal Marocain de Chimie Hétérocyclique. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
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YouTube. (2020). Hydrolysis of an acid chloride. Retrieved from [Link]
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ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]
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Reddit. (2020). Acetyl Chloride Storage. Retrieved from [Link]
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Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]
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PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
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Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]
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Chemguide. (n.d.). reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]
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Master Organic Chemistry. (2011). Carbonyl Chemistry: Learn Six Mechanisms For the Price Of One. Retrieved from [Link]
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Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
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Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPLC-MS Analysis for Reaction Monitoring of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
Introduction: The Analytical Challenge of a Reactive Intermediate
In the landscape of pharmaceutical synthesis, quinoline derivatives are prized scaffolds due to their broad spectrum of biological activities, including antifungal and antiparasitic properties.[1] The specific compound, 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride, serves as a highly reactive chemical intermediate, pivotal for creating diverse libraries of amide and ester derivatives through nucleophilic acyl substitution.[2][3] Its high reactivity, however, presents a significant analytical challenge. The acyl chloride is moisture-sensitive and prone to rapid hydrolysis, making the accurate monitoring of reaction progress and product purity essential for process optimization and quality control.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of this reactive compound and its products. We will explore a robust, field-tested reversed-phase HPLC-MS protocol, contrast it with Ultra-Performance Liquid Chromatography (UPLC-MS), and discuss the rationale behind the selection of each experimental parameter. This document is intended for researchers and drug development professionals seeking to establish reliable analytical systems for similar reactive intermediates.
Synthetic Pathway and Key Analytical Targets
The primary synthesis route to an acyl chloride involves the treatment of the corresponding carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4][5] The resulting 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is typically not isolated but used in situ for subsequent reactions, such as amidation.[6]
A successful analytical method must be capable of separating and identifying several key species within the complex reaction mixture:
-
Starting Material: 6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid.
-
Activated Intermediate: 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride.
-
Desired Product: The target amide (e.g., N-benzyl-6-Ethyl-2-(2-thienyl)quinoline-4-carboxamide).
-
Primary Impurity: The hydrolysis product, which is identical to the starting carboxylic acid.
-
Reagent-Based Impurities: Residuals and byproducts from thionyl chloride, such as sulfur chlorides and sulfuryl chloride, though these are typically highly volatile and may not be observed by LC-MS.[7][8]
Primary Analytical Method: Reversed-Phase HPLC-MS
Reversed-phase HPLC coupled with mass spectrometry is the cornerstone for analyzing moderately polar, non-volatile organic molecules, making it ideally suited for this application. The combination provides robust chromatographic separation with definitive mass-based identification.[9][10]
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 column is the industry standard for reversed-phase chromatography.[11][12] Its nonpolar, octadecylsilyl-functionalized silica provides excellent retention and separation for the aromatic quinoline system and its derivatives based on their relative hydrophobicity. The starting carboxylic acid, being the most polar, will elute earliest, followed by the more nonpolar amide product, with the acyl chloride having intermediate retention.
-
Mobile Phase: A binary gradient of water and acetonitrile is used. Acetonitrile is chosen over methanol as its lower viscosity generates less backpressure, and it often provides sharper peaks for heterocyclic compounds.
-
Mobile Phase Modifier: A low concentration (0.1%) of formic acid is critical. It serves two purposes: 1) It protonates the basic nitrogen on the quinoline ring, which suppresses peak tailing by preventing unwanted interactions with residual silanols on the silica surface, and 2) It provides a source of protons to facilitate efficient ionization in the mass spectrometer source (Electrospray Ionization in positive mode).[11]
-
Ionization Technique: Electrospray Ionization (ESI) in positive ion mode (ESI+) is the optimal choice. The quinoline nitrogen is readily protonated, yielding a strong [M+H]⁺ signal for each analyte, which is ideal for sensitive detection and quantification.[13][14]
Self-Validating Experimental Protocol: HPLC-MS
This protocol is designed to be self-validating by incorporating a system suitability standard and bracketing standards to ensure consistent performance throughout an analytical run.
-
Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of the 6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid reference standard in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For reaction monitoring, carefully quench a 10 µL aliquot of the reaction mixture in 990 µL of acetonitrile. Causality Note: Acetonitrile is used as the quenching and dilution solvent to immediately stop the reaction and precipitate any salts, clarifying the sample for injection.
-
Vortex the quenched sample and centrifuge or filter through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with an ESI source.
Parameter Condition Column C18, 150 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 10% B to 95% B over 10 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min Flow Rate 1.0 mL/min Column Temp. 40 °C Injection Vol. 5 µL MS Ionization ESI Positive (ESI+) Scan Range m/z 150 - 500 Capillary Voltage 3.5 kV Cone Voltage 30 V -
-
Data Acquisition and Analysis:
-
Monitor the total ion chromatogram (TIC) for peak detection.
-
Extract ion chromatograms (EIC) for the expected [M+H]⁺ ions of the starting material, product, and acyl chloride to confirm identity and determine peak area.
-
Carboxylic Acid: [C₁₆H₁₃NO₂S + H]⁺ = m/z 284.07
-
Acyl Chloride: [C₁₆H₁₂ClNOS + H]⁺ = m/z 302.04
-
Example Amide Product (N-benzyl): [C₂₃H₂₀N₂OS + H]⁺ = m/z 373.13
-
-
Comparative Guide: HPLC-MS vs. UPLC-MS
While HPLC-MS is robust and widely available, Ultra-Performance Liquid Chromatography (UPLC-MS) offers significant advantages in speed and efficiency, making it a superior alternative for high-throughput screening and rapid process development.
UPLC-MS: The High-Performance Alternative
UPLC systems operate at much higher pressures (up to 15,000 psi) than traditional HPLC systems (4,000-6,000 psi).[15] This is enabled by the use of columns packed with sub-2 µm particles. The smaller particle size dramatically increases separation efficiency, leading to several key performance benefits.
-
Expertise Insight: The primary trade-off is capital cost and system robustness. UPLC systems are more sensitive to particulate matter from samples and require higher-grade solvents, making meticulous sample preparation even more critical than for HPLC.
Performance Comparison
The following table summarizes the expected performance differences between a standard HPLC-MS method and a UPLC-MS method for this analysis. The UPLC method would use a similar C18 stationary phase but with smaller particles (e.g., 1.7 µm) and a shorter column length (e.g., 50 mm), with a correspondingly adjusted gradient and higher flow rate.
| Performance Metric | Standard HPLC-MS | UPLC-MS | Rationale for Difference |
| Typical Run Time | 15 minutes | < 3 minutes | Shorter column and higher optimal linear velocity allow for much faster gradients.[15] |
| Peak Resolution | Good | Excellent | Smaller particles provide significantly higher theoretical plates, resulting in sharper peaks and better separation of closely eluting impurities. |
| Sensitivity (S/N) | Good | Excellent | Sharper, more concentrated peaks lead to a taller peak height for the same mass of analyte, improving the signal-to-noise ratio. |
| System Backpressure | ~2,500 psi | ~10,000 psi | A direct consequence of pushing mobile phase through a column packed with smaller particles.[15] |
| Solvent Consumption | ~15 mL / run | ~2-3 mL / run | Drastically shorter run times lead to a significant reduction in solvent usage and waste generation. |
Other Analytical Alternatives
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally unsuitable for this analysis. The key analytes (carboxylic acid, acyl chloride, amide) are non-volatile and would require derivatization to be analyzed by GC. Furthermore, the acyl chloride is thermally labile and would likely decompose in the hot GC inlet.[16]
-
Real-time Reaction Monitoring: For detailed kinetic studies, online HPLC-MS systems can be configured to automatically sample, quench, and inject from a reaction vessel at set time points, providing a highly detailed reaction profile.[17]
Conclusion and Recommendations
For routine quality control and reaction monitoring of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride and its derivatives, a well-developed Reversed-Phase HPLC-MS method provides a reliable, robust, and accurate analytical solution. It effectively separates the key components and provides definitive mass identification.
For laboratories focused on high-throughput synthesis, rapid screening of reaction conditions, or process optimization where analytical cycle time is a bottleneck, transitioning to a UPLC-MS method is highly recommended. The significant gains in speed, resolution, and sensitivity, coupled with a reduction in solvent waste, offer a compelling return on the initial investment in specialized equipment. The choice between these powerful techniques ultimately depends on the specific laboratory's needs regarding sample throughput, resolution requirements, and available instrumentation.
References
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Hernández-Mesa, M., Ravelo-Pérez, L. M., & AbdEl-Aty, A. M. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 51(1), 36-46. [Link]
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Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue. Molecules, 16(6), 4623-4632. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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Musiol, R., Jampilek, J., Podeszwa, B., Finstera, J., Tabaka, D., Dohnal, J., & Polanski, J. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 5(3), 584-599. [Link]
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Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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FranklyChemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]
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Sławiński, J., & Szafrański, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 1007. [Link]
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Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]
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SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]
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Sage, D., Govaerts, C., & Courtenay-Luck, N. (2019). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 4(9), 1613-1618. [Link]
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Wikipedia. (n.d.). Thionyl chloride. [Link]
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Hernández-Mesa, M., Ravelo-Pérez, L. M., & AbdEl-Aty, A. M. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry. [Link]
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Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics. [Link]
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Chromatography Today. (2012). Alternative found for HPLC methods. [Link]
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Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC advances, 6(39), 34468-34475. [Link]
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Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]
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Defense Technical Information Center. (1963). INORGANIC SULFUR REAGENTS. 1. THE THIONYL HALIDES. [Link]
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Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
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Kumar, A., & Sharma, G. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19476-19497. [Link]
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Al-Harrasi, A., Al-Rawahi, A., Hussain, J., & Csuk, R. (2023). Gas Chromatography–Mass Spectrometry Detection of Thymoquinone in Oil and Serum for Clinical Pharmacokinetic Studies. Molecules, 28(22), 7654. [Link]
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Khan Academy. (n.d.). Amide formation from acyl chloride. [Link]
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AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]
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Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein journal of organic chemistry, 13, 1947–1953. [Link]
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Chemistry Steps. (n.d.). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]
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A Comparative Analysis of Ethyl vs. Methyl Substitutions on the Biological Activity of Thienyl-Quinolines: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1]. The fusion of a thiophene ring to this privileged structure, creating the thienyl-quinoline core, has opened new avenues for targeting complex diseases. A critical aspect of optimizing these molecules is understanding their structure-activity relationship (SAR), where minor structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth comparison of the biological impact of substituting a methyl group versus an ethyl group on a thienyl-quinoline scaffold. While direct head-to-head data for a single thienyl-quinoline framework is often embedded within broader studies, we will synthesize available data on related quinoline systems and fundamental medicinal chemistry principles to provide actionable insights for researchers in drug discovery.
The Significance of Alkyl Substituents: More Than Just Size
The transition from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group represents a seemingly small homologous extension. However, this change introduces profound alterations in the molecule's physicochemical properties, which directly influence its biological activity. The key differences lie in:
-
Steric Profile: An ethyl group is larger and more conformationally flexible than a methyl group. This can lead to either improved or diminished binding to a biological target. An ethyl group might provide more favorable van der Waals interactions within a large hydrophobic pocket or, conversely, cause steric hindrance that prevents optimal binding.
-
Lipophilicity (Hydrophobicity): The addition of a methylene (-CH₂-) unit increases the molecule's lipophilicity. This can enhance membrane permeability, potentially leading to better cell penetration and bioavailability. However, excessive lipophilicity can also result in poor aqueous solubility and increased off-target toxicity.
-
Metabolic Stability: Alkyl groups are often sites of metabolic oxidation by cytochrome P450 enzymes. The rate and site of metabolism can differ between methyl and ethyl groups, affecting the compound's half-life and overall exposure in vivo.
Comparative Biological Activity: Insights from Quinoline Analogs
While specific comparative data on ethyl vs. methyl-substituted thienyl-quinolines is sparse, valuable insights can be drawn from studies on the broader quinoline class. Research on 2,3-dihydroquinolin-4(1H)-ones, for instance, has demonstrated that analogs with an alkyl substituent at the 2-position are more potent anticancer agents than those with an aryl group. Notably, a 2-ethyl-substituted derivative was highlighted for its significant cytotoxicity against the HL-60 (human promyelocytic leukemia) cell line, proving to be over 5-fold more cytotoxic to cancer cells than to normal human umbilical vein endothelial cells (HUVEC)[2]. This suggests that for certain quinoline scaffolds, the ethyl group provides a superior combination of size and hydrophobicity for potent and selective anticancer activity.
Further evidence suggests that the length of alkyl chains can be a critical determinant of activity. In studies of 4-aminoquinoline derivatives, longer alkyl spacers have been shown to improve potency, which supports the principle that extending a methyl to an ethyl group could be beneficial[3].
Based on these observations and established medicinal chemistry principles, we can construct a hypothetical comparison for a generic thienyl-quinoline scaffold targeting a protein kinase, a common target for such molecules[4].
Data Presentation: Hypothetical Comparative Activity
The following table illustrates the expected impact on key biological parameters when substituting a methyl with an ethyl group on a hypothetical thienyl-quinoline kinase inhibitor.
| Parameter | Methyl-Substituted Analog | Ethyl-Substituted Analog | Rationale for Difference |
| Target Binding Affinity (Ki) | Lower (e.g., 50 nM) | Potentially Higher (e.g., 25 nM) | The larger ethyl group may form more extensive hydrophobic interactions within the kinase ATP-binding pocket, displacing more water molecules and leading to a more favorable entropic contribution to binding. |
| Cellular Potency (IC₅₀) | Moderate (e.g., 500 nM) | Higher (e.g., 200 nM) | Increased lipophilicity of the ethyl analog can lead to enhanced cell membrane permeability, resulting in higher intracellular concentrations and greater inhibition of the target in a cellular context. |
| Aqueous Solubility | Higher | Lower | The addition of a hydrophobic ethyl group typically decreases a molecule's solubility in aqueous media, which can pose challenges for formulation. |
| Metabolic Stability (t½) | Potentially Shorter | Potentially Longer or Shorter | The metabolic fate is highly dependent on the specific P450 isozymes involved. The ethyl group may be more or less susceptible to oxidation than the methyl group. |
| Selectivity | Varies | Varies | Selectivity depends on the specific topology of the target's binding site versus off-target sites. The larger steric profile of the ethyl group could enhance selectivity by preventing binding to smaller off-target pockets. |
Mechanistic Considerations: Kinase Inhibition
Many quinoline-based molecules exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival[4]. The thienyl-quinoline scaffold can act as a "hinge-binder," forming hydrogen bonds with the kinase's hinge region in the ATP-binding site. The substituent (methyl or ethyl) would likely be directed towards a hydrophobic pocket within this site.
Caption: A simplified MAPK signaling pathway, a common target for anticancer quinoline derivatives.
Experimental Protocols
To empirically determine the optimal substituent, both methyl and ethyl analogs must be synthesized and tested in parallel. The following are representative, self-validating protocols.
Synthesis: General Protocol for Alkyl-Substituted Thienyl-Quinolines
The Friedländer annulation is a robust and widely used method for synthesizing substituted quinolines. This protocol describes a general approach.
Caption: General workflow for the synthesis of alkyl-substituted thienyl-quinolines.
Step-by-Step Methodology:
-
Reactant Preparation: In separate reaction vessels, prepare equimolar solutions of 2-amino-thiophenecarbaldehyde with either 2-butanone (for the methyl-substituted analog) or 2-pentanone (for the ethyl-substituted analog) in absolute ethanol.
-
Causality: The choice of ketone directly determines the alkyl substituent at the desired position on the newly formed quinoline ring.
-
-
Catalysis: To each reaction mixture, add a catalytic amount (e.g., 0.1 equivalents) of a base such as sodium hydroxide or an organocatalyst like L-proline.
-
Causality: The catalyst facilitates the initial aldol condensation and subsequent cyclization/dehydration steps required to form the aromatic quinoline ring.
-
-
Reaction: Heat the mixtures to reflux (approximately 80°C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to yield the pure methyl- and ethyl-substituted thienyl-quinolines.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell health and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Trustworthiness: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of plating.
-
-
Compound Treatment: Prepare serial dilutions of the methyl- and ethyl-substituted thienyl-quinolines in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours[7].
-
Causality: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization[6].
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for both the methyl and ethyl analogs.
Conclusion and Future Directions
The choice between a methyl and an ethyl substituent is a critical decision in lead optimization. While a methyl group offers a smaller, less lipophilic option, the strategic introduction of an ethyl group can enhance target engagement through increased hydrophobic interactions and improve cellular potency by boosting membrane permeability. However, this must be balanced against potential decreases in solubility and altered metabolic profiles.
The provided protocols offer a robust framework for synthesizing and evaluating these analogs in a controlled, comparative manner. By generating empirical data for both compounds within the same assays, researchers can make informed decisions to advance their drug discovery programs. The insights gained from such studies are invaluable for building a comprehensive SAR model and ultimately designing more effective and safer thienyl-quinoline-based therapeutics.
References
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Mrozek-Wilczkiewicz, A., Malarz, J., & Musiol, R. (2018). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 23(11), 2829. Available at: [Link]
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Rojas, L. B., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(12), 5635-5649. Available at: [Link]
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Khan, I., et al. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. International Journal of Molecular Sciences, 13(9), 11836-11853. Available at: [Link]
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Khan, I., et al. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. International Journal of Molecular Sciences, 13(9). Available at: [Link]
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Abdel-Magid, A. F. (2013). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. ACS Medicinal Chemistry Letters, 4(11), 1048-1052. Available at: [Link]
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Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
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RSC Publishing. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255. Available at: [Link]
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Sharma, P., & Kumar, A. (2022). Review on recent development of quinoline for anticancer activities. Heliyon, 8(3), e09021. Available at: [Link]
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Pop, R., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. International Journal of Molecular Sciences, 24(23), 16723. Available at: [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]
-
Wu, J., et al. (2012). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of the Chinese Chemical Society, 59(4), 488-493. Available at: [Link]
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Taylor & Francis Online. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
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Gupta, H., & Singh, R. (2013). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(6), 2134-2144. Available at: [Link]
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ResearchGate. (2023). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Available at: [Link]
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RSC Publishing. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
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Organic Chemistry Portal. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. Available at: [Link]
-
MDPI. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(23), 8345. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(10), 2291. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Medicinal Chemistry, 28(20), 3958-3981. Available at: [Link]
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A Senior Application Scientist's Guide to In-Vitro Assay Validation for Novel 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl Chloride Derivatives
Introduction: From a Reactive Intermediate to a Validated Hit
The 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride scaffold represents a promising starting point for the synthesis of novel therapeutic candidates. As a reactive acyl chloride, it serves as a versatile building block for creating extensive libraries of amide and ester derivatives. The quinoline core is a well-established pharmacophore, with derivatives demonstrating a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Many of these effects are achieved by targeting key cellular signaling pathways, such as receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), or by inducing programmed cell death (apoptosis).[3][4]
However, the journey from a newly synthesized compound to a viable drug candidate is contingent upon rigorous and reliable biological evaluation. The foundation of this evaluation lies in the development and validation of robust in-vitro assays.[5] This guide provides a comparative framework for validating assays for a library of novel quinoline derivatives, hypothetically designed as EGFR inhibitors for oncology applications. We will explore a primary screening assay and compare it with two alternative, more mechanistic assays, providing the technical rationale and detailed protocols essential for generating trustworthy and actionable data.
The Validation Workflow: A Triad of Assays
For our library of quinoline derivatives, we will employ a tiered approach. We begin with a high-throughput primary assay to identify cytotoxic "hits." Subsequently, we utilize more complex, lower-throughput secondary assays to confirm the mechanism of action and de-risk our initial findings.[7]
-
Primary Assay: Cell Viability (Luminescence-Based ATP Quantification).
-
Alternative Assay 1: Biochemical EGFR Kinase Inhibition Assay.
-
Alternative Assay 2: Caspase-3/7 Glo Apoptosis Assay.
This multi-assay strategy ensures that we not only identify active compounds but also understand how they work, a critical step for lead optimization.
Caption: High-level workflow from starting material to a validated hit compound.
Primary Assay: Cell Viability via ATP Quantification (CellTiter-Glo® Assay)
Causality Behind Experimental Choice: The initial goal is to rapidly screen our entire compound library to identify derivatives that reduce the viability of a relevant cancer cell line (e.g., A549 non-small cell lung cancer, which often overexpresses EGFR). We choose a luminescence-based ATP quantification assay, such as Promega's CellTiter-Glo®, for several reasons. The intracellular concentration of ATP is a strong indicator of metabolic activity and cell viability; in apoptotic or necrotic cells, ATP is rapidly depleted. This assay is extremely sensitive, has a broad dynamic range, and is performed in a single-well, "add-mix-read" format, making it ideal for high-throughput screening (HTS) in 96- or 384-well plates.[7]
Self-Validating Protocol: CellTiter-Glo® Assay
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate (5,000 cells/well). Rationale: White plates maximize the luminescent signal.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of each quinoline derivative in DMSO, starting at 10 mM.
-
Dilute these master stocks into complete medium to create 2X working concentrations.
-
Remove the old medium from the cell plate and add 100 µL of the compound-containing medium. Include vehicle controls (e.g., 0.5% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).
-
Incubate for 72 hours. Rationale: A 72-hour incubation allows for effects on cell proliferation to become apparent.
-
-
Assay Execution & Data Acquisition:
-
Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: % Viability = (RLU_sample - RLU_background) / (RLU_vehicle - RLU_background) * 100.
-
Plot the % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value for each active compound.
-
Alternative Assay 1: Biochemical EGFR Kinase Inhibition Assay
Causality Behind Experimental Choice: After identifying cytotoxic hits, we must verify if they act via the hypothesized mechanism: direct inhibition of the EGFR kinase. A biochemical assay isolates the target protein from the complex cellular environment, providing a direct measure of enzyme inhibition and eliminating confounding factors like membrane permeability or off-target cytotoxic effects.[8] This is a crucial step to confirm on-target activity. We will use an ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Caption: Principle of a biochemical kinase inhibition assay.
Self-Validating Protocol: ADP-Glo™ EGFR Kinase Assay
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP in the reaction buffer. Rationale: The ATP concentration should be at or near its Km for the enzyme to accurately determine competitive inhibition.
-
-
Compound Addition:
-
In a 384-well plate, add 2.5 µL of each quinoline derivative from a serial dilution plate. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and DMSO as a vehicle (negative) control.
-
-
Kinase Reaction:
-
Add 2.5 µL of a 2X EGFR/substrate mix to each well.
-
Add 5 µL of 2X ATP solution to initiate the reaction. Final volume: 10 µL.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation & Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the ADP produced and thus the kinase activity.
-
Normalize data to controls and plot % Inhibition vs. log concentration to calculate the IC₅₀ for on-target inhibition.
-
Alternative Assay 2: Apoptosis Induction via Caspase-3/7 Activation
Causality Behind Experimental Choice: Confirming that cell death occurs via apoptosis provides deeper mechanistic insight.[9] Activation of the executioner caspases, Caspase-3 and Caspase-7, is a hallmark of apoptosis. A luminescent assay like Caspase-Glo® 3/7 provides a specific and sensitive measure of this event. If our compounds inhibit EGFR, this should lead to the shutdown of pro-survival signaling pathways (like PI3K/AKT), ultimately triggering apoptosis.[4] This assay validates that the cytotoxicity observed in the primary screen is due to a specific, programmed cell death pathway.
Self-Validating Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the CellTiter-Glo® protocol exactly. It is critical to run this assay in parallel with the viability assay using cells from the same passage and treatment conditions for direct comparison.
-
A shorter incubation time (e.g., 24 or 48 hours) may be optimal, as caspase activation is an earlier event than the complete loss of metabolic activity.
-
-
Assay Execution & Data Acquisition:
-
Equilibrate the cell plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the amount of caspase-3/7 activity.
-
Data can be expressed as fold-change over vehicle control.
-
For dose-response curves, plot the relative luminescence units (RLU) against the log of compound concentration to determine the EC₅₀ for apoptosis induction.
-
Comparison of Validated Assays
The choice of assay profoundly impacts the type of data generated. A well-designed validation plan leverages the strengths of different methodologies to build a comprehensive picture of a compound's behavior.
| Parameter | Cell Viability (ATP-Based) | Biochemical Kinase Assay | Caspase-3/7 Apoptosis Assay |
| Principle | Measures metabolic activity via ATP levels as a surrogate for cell viability. | Measures direct inhibition of a purified enzyme by quantifying product (ADP) formation. | Measures the activity of key executioner caspases in apoptosis. |
| Endpoint | IC₅₀ (Half-maximal inhibitory concentration of cell viability). | IC₅₀ (Half-maximal inhibitory concentration of enzyme activity). | EC₅₀ (Half-maximal effective concentration for caspase activation). |
| Throughput | Very High (384-well or 1536-well). | High (384-well). | High (96- or 384-well). |
| Biological Context | Cellular; reflects compound permeability, metabolism, and overall cytotoxicity.[8] | Biochemical; acellular system, no biological context beyond the target protein. | Cellular; confirms a specific mechanism of cell death.[9] |
| Key Advantage | Excellent for primary screening of large libraries to find any cytotoxic effect. | Unambiguously confirms on-target activity and provides structure-activity relationship (SAR) data for medicinal chemists. | Provides mechanistic confirmation that cell death is programmed and not due to non-specific toxicity. |
| Key Limitation | Non-specific; does not reveal the mechanism of cell death. | Does not guarantee cellular activity; a compound may inhibit the enzyme but fail to enter the cell. | Does not identify the upstream trigger of apoptosis. |
| Cost per Sample | Low. | High (recombinant enzyme, proprietary reagents). | Moderate. |
Conclusion
The validation of in-vitro assays is a cornerstone of successful early-stage drug discovery. For novel derivatives of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride, a multi-faceted approach is essential. By starting with a high-throughput cell viability assay, we can efficiently screen for active compounds. Following up with more specific, mechanistic assays—such as a biochemical kinase assay to confirm EGFR inhibition and a caspase activation assay to verify the induction of apoptosis—we build a robust data package. This comparative strategy ensures that our lead candidates are selected based on a validated mechanism of action, increasing the probability of success in subsequent, more complex preclinical models.
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Validation of in vitro tools and models for preclinical drug discovery . U.S. Food and Drug Administration. [Link]
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Quinoline antimalarials: mechanisms of action and resistance . PubMed. [Link]
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In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment . PubMed. [Link]
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Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design . Bentham Science. [Link]
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The Role of Assay Development and Validation in Drug Discovery . PeploBio. [Link]
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Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK . National Institutes of Health. [Link]
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Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo . PNAS. [Link]
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Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK . RSC Publishing. [Link]
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Synthesis of Quinoline-Thiazole Compound . International Journal of Trend in Scientific Research and Development. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . RSC Advances. [Link]
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Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation . MDPI. [Link]
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How to Develop Effective in vitro Assays for Early Drug Discovery . BMG LABTECH. [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of Novel Compounds Synthesized from 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, quinoline derivatives stand out as a critical scaffold due to their presence in a wide array of pharmacologically active compounds.[1][2][3] The unique structural features of the quinoline ring allow for specific interactions with biological targets, making it a cornerstone in the development of new therapeutic agents.[2] When functionalized, such as with the versatile 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride precursor, a library of novel compounds with significant therapeutic potential can be synthesized. However, the promise of any new compound is predicated on the unambiguous confirmation of its chemical structure.
This guide provides a comprehensive comparison of modern analytical techniques, offering a logical workflow for the structural elucidation of novel amides and esters derived from this quinoline scaffold. We will delve into the causality behind experimental choices and present a self-validating system where data from multiple techniques converge to provide an irrefutable structural assignment.
The Synthetic Starting Point and a Hypothetical Series
The journey begins with the reactive acyl chloride, 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride. Its reaction with various nucleophiles, such as amines or alcohols, readily yields a diverse set of amides and esters.[] This process, typically a nucleophilic acyl substitution, is efficient but requires rigorous confirmation that the desired transformation has occurred at the C4-carbonyl position.[][5]
For the purpose of this guide, we will consider two hypothetical novel compounds:
-
Compound A (Amide): N-benzyl-6-ethyl-2-(2-thienyl)quinoline-4-carboxamide
-
Compound B (Ester): Benzyl 6-ethyl-2-(2-thienyl)quinoline-4-carboxylate
A Multi-Pronged Analytical Approach: Comparing the Tools of the Trade
No single technique is sufficient for complete structural confirmation. A synergistic approach, leveraging the strengths of various analytical methods, is essential. The chemical structure of new compounds is typically established using information from 1D and 2D NMR experiments, corroborated with mass spectrometry and IR spectroscopy.[1][6]
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight of a compound, which is a fundamental piece of evidence.[7]
-
High-Resolution Mass Spectrometry (HRMS): This is the preferred method over standard MS. HRMS provides the exact mass of a molecule with high accuracy (typically to four or five decimal places), which allows for the determination of its elemental composition.[7][8] This is a critical first step in validating the proposed structure. For instance, HRMS can easily distinguish between two molecules that have the same nominal mass but different molecular formulas.[7]
| Technique | Information Gained | Pros | Cons |
| HRMS (e.g., ESI-TOF) | Exact mass, elemental composition. | High accuracy and sensitivity, provides molecular formula.[8][9] | Does not provide information on connectivity or stereochemistry. |
| Standard MS | Nominal molecular weight, fragmentation patterns. | Widely available, provides some structural clues from fragmentation. | Lower resolution, cannot definitively determine molecular formula.[10] |
Simulated HRMS Data:
| Compound | Proposed Formula | Calculated Exact Mass | Observed m/z [M+H]⁺ |
| A (Amide) | C₂₅H₂₀N₂OS | 409.1375 | 409.1372 |
| B (Ester) | C₂₅H₁₉NO₂S | 410.1215 | 410.1211 |
The extremely close match between the calculated and observed mass for the protonated molecule [M+H]⁺ provides strong confidence in the elemental composition of our hypothetical compounds.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.
-
Why it's crucial for this synthesis: The key transformation is the conversion of the acyl chloride to an amide or an ester. FTIR allows for the direct observation of the newly formed carbonyl (C=O) group and the disappearance of the acyl chloride C=O stretch.
| Functional Group | Characteristic Absorption (cm⁻¹) | Relevance |
| Acyl Chloride (C=O) | ~1800 cm⁻¹ | Disappearance confirms reaction completion. |
| Amide (C=O) | ~1650-1680 cm⁻¹ | Appearance confirms formation of Compound A. |
| Ester (C=O) | ~1730-1750 cm⁻¹ | Appearance confirms formation of Compound B. |
| Amide (N-H) | ~3300-3500 cm⁻¹ | Presence of a single peak indicates a secondary amide in Compound A. |
| Aromatic C-H | ~3000-3100 cm⁻¹ | Confirms the presence of aromatic rings.[12] |
| Aromatic C=C | ~1500-1600 cm⁻¹ | Confirms the presence of aromatic rings.[12] |
The distinct difference in the carbonyl stretching frequency between an amide and an ester provides a clear and immediate indication of which product was formed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of atoms.[13][14] For complex heterocyclic systems like quinolines, a combination of 1D and 2D NMR techniques is indispensable.[6][15][16]
Logical Workflow for NMR Analysis:
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl Chloride Pathways
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a prominent place due to their wide-ranging biological activities. This guide provides an in-depth, comparative analysis of the synthetic pathways for a key intermediate, 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride. This reactive acyl chloride is a valuable building block for the synthesis of a variety of amide and ester derivatives, making the efficiency of its production a critical factor in research and development timelines.
This guide will dissect two of the most classically reliable and adaptable methods for the synthesis of the quinoline core: the Doebner Reaction and the Friedländer Synthesis . Each pathway will be evaluated on its merits, including reaction yields, step economy, and the practicality of reaction conditions. The final chlorination step to achieve the target carbonyl chloride will also be detailed. All protocols are presented with the clarity and rigor required for direct implementation in a laboratory setting, supported by mechanistic insights and comparative data to guide your synthetic strategy.
Introduction to the Target Molecule and Synthetic Strategy
6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a bespoke chemical entity designed for further elaboration in drug discovery programs. Its structure combines a substituted quinoline core, known for its presence in numerous pharmaceuticals, with a thiophene moiety, a common bioisostere for phenyl rings. The ethyl group at the 6-position can modulate lipophilicity and metabolic stability, while the carbonyl chloride at the 4-position provides a reactive handle for derivatization.
The overall synthetic strategy for this molecule is a two-stage process:
-
Formation of the quinoline core : This involves the synthesis of the precursor, 6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid.
-
Chlorination : Conversion of the carboxylic acid to the final carbonyl chloride.
This guide will focus on a comparative analysis of two distinct pathways for the first and most crucial stage: the construction of the substituted quinoline-4-carboxylic acid.
Pathway 1: The Doebner Reaction
The Doebner reaction is a powerful one-pot, three-component reaction that directly yields quinoline-4-carboxylic acids.[1] This pathway is often favored for its convergent nature, bringing together three readily available starting materials in a single step.
Mechanistic Rationale
The reaction proceeds through a series of condensations and cyclizations.[1] Initially, the aniline (4-ethylaniline) and the aldehyde (2-thiophenecarboxaldehyde) form a Schiff base. Pyruvic acid then adds to this imine, and subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by oxidation, yields the quinoline product. The imine formed from a second molecule of the aniline and aldehyde can act as the oxidizing agent.
Visualizing the Doebner Pathway
Caption: Workflow for the Doebner synthesis of the target molecule.
Experimental Protocol: Doebner Synthesis
Materials:
-
4-Ethylaniline
-
2-Thiophenecarboxaldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10% w/v)
-
Activated charcoal
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethylaniline (1.0 eq), 2-thiophenecarboxaldehyde (1.0 eq), and absolute ethanol (5 mL per mmol of aniline).
-
Stir the mixture at room temperature for 15 minutes.
-
Add pyruvic acid (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Filter the crude product and wash with cold ethanol.
-
To purify, suspend the crude solid in water and add 10% sodium hydroxide solution until the solid dissolves.
-
Treat the solution with activated charcoal and filter through celite.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the purified carboxylic acid.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid.
Pathway 2: The Friedländer Annulation
The Friedländer synthesis provides an alternative route to substituted quinolines through the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[2] This pathway is a two-step process to obtain the carboxylic acid precursor.
Mechanistic Rationale
The reaction involves an initial aldol-type condensation between the 2-aminoaryl ketone and the α-ketoester, followed by an intramolecular cyclization (condensation of the amine onto the ketone) and subsequent dehydration to form the quinoline ring.[3] This reaction can be catalyzed by either acid or base.
Visualizing the Friedländer Pathway
Caption: Workflow for the Friedländer synthesis of the target molecule.
Experimental Protocol: Friedländer Synthesis
Step 1: Synthesis of Ethyl 6-ethyl-2-(2-thienyl)quinoline-4-carboxylate
Materials:
-
2-Amino-5-ethylacetophenone
-
Ethyl 2-(2-thienyl)-2-oxoacetate
-
Potassium hydroxide
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-ethylacetophenone (1.0 eq) and ethyl 2-(2-thienyl)-2-oxoacetate (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of potassium hydroxide (0.2 eq).
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
After cooling, the product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Pour the mixture into ice-water and collect the solid by filtration.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
Recrystallize from ethanol to obtain the pure ethyl ester.
Step 2: Saponification to 6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid
Materials:
-
Ethyl 6-ethyl-2-(2-thienyl)quinoline-4-carboxylate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 4-5 to precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
Final Step: Chlorination to the Carbonyl Chloride
The conversion of the carboxylic acid to the more reactive carbonyl chloride is a standard transformation. Two common and effective reagents for this are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Visualizing the Chlorination Step
Caption: General scheme for the final chlorination step.
Experimental Protocol: Chlorination
Method A: Using Thionyl Chloride
Materials:
-
6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Add anhydrous toluene, followed by the dropwise addition of thionyl chloride (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
The resulting crude carbonyl chloride is often used in the next step without further purification.
Method B: Using Oxalyl Chloride
Materials:
-
6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Gas evolution (CO and CO₂) will be observed.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude carbonyl chloride.
Comparative Analysis of Synthetic Efficiency
| Parameter | Doebner Reaction Pathway | Friedländer Synthesis Pathway |
| Overall Yield | Moderate to Good (Typically 50-70% for the quinoline synthesis) | Good to Excellent (Can be >80% for each of the two steps, leading to a comparable or higher overall yield) |
| Step Economy | Excellent (One-pot synthesis of the carboxylic acid) | Fair (Two distinct steps: condensation and saponification) |
| Starting Materials | Readily available anilines, aldehydes, and pyruvic acid. | Requires a substituted 2-aminoaryl ketone, which may need to be synthesized separately. |
| Reaction Conditions | Generally requires reflux temperatures. | The condensation step often requires reflux. Saponification is also typically performed at elevated temperatures. |
| Purification | Can sometimes be challenging due to the formation of by-products. Acid-base extraction is often effective. | Purification of the intermediate ester by recrystallization is often straightforward. |
| Scalability | Good, as it is a one-pot reaction. | Good, though it involves two separate unit operations. |
Conclusion and Recommendations
Both the Doebner and Friedländer pathways offer viable routes to 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride. The choice between them will likely depend on the availability of starting materials and the desired scale of the synthesis.
-
The Doebner Reaction is highly attractive due to its step economy. If 4-ethylaniline and 2-thiophenecarboxaldehyde are readily available and high-throughput synthesis is a priority, this one-pot approach is likely the more efficient choice in terms of time and resources.
-
The Friedländer Synthesis , while involving an additional step, may offer higher overall yields and a more straightforward purification of the intermediate ester. If the required 2-amino-5-ethylacetophenone is accessible, this pathway can provide a more controlled and potentially higher-yielding route to the carboxylic acid precursor.
For the final chlorination step, the use of oxalyl chloride with catalytic DMF is often preferred in modern synthetic labs due to its milder reaction conditions and the volatile nature of its by-products (CO and CO₂), which simplifies work-up compared to the use of thionyl chloride.
Ultimately, the optimal synthetic pathway will be determined by the specific constraints and priorities of the research or development program. This guide provides the necessary foundational data and protocols to make an informed decision and efficiently produce this valuable synthetic intermediate.
References
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Amerigo Scientific. 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride. [Link]
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Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12957–12968. [Link]
- Kashaev, A. G., et al. (2010). Synthesis of 2-[2-(2-aminophenyl)ethyl]-6-R-quinnoline-4-carboxylic acids from 2-[2-(2-nitrophenyl)ethenyl]-6-R-quinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 46(9), 1425-1426.
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
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Organic Syntheses. 3. [Link]
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Pradeep, P. S., et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o778–o779. [Link]
- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2), 1-19.
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Fun, H.-K., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329. [Link]
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Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]
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YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]
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-
YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]
-
Nasseri, M. A., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(1), 1-24. [Link]
-
ResearchGate. (2008). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]
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Journal of Pharmaceutical, Chemical and Biological Sciences. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). [Link]
-
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-
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-
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Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
